molecular formula C17H16BrNO3 B4977437 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid

4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid

Katalognummer B4977437
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: MOKRHEYDUQGCHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid, also known as BB-94, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of matrix metalloproteinase inhibitors, which are compounds that can inhibit the activity of enzymes known as matrix metalloproteinases (MMPs). MMPs are involved in a wide range of physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, MMPs are also implicated in various pathological conditions, such as cancer, arthritis, and cardiovascular disease. Therefore, the development of MMP inhibitors such as BB-94 has been of great interest to the scientific community.

Wirkmechanismus

4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid works by binding to the active site of MMPs and inhibiting their activity. MMPs are zinc-dependent enzymes that require a zinc ion at the active site for catalytic activity. 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid contains a zinc-chelating group that binds to the zinc ion at the active site of MMPs, thereby preventing the enzyme from functioning properly. In addition, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid also contains an aromatic ring that interacts with the hydrophobic pocket of the enzyme, further enhancing its inhibitory activity.
Biochemical and Physiological Effects
4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In addition to its inhibitory activity against MMPs, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has also been shown to inhibit the activity of other enzymes, such as angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid is its broad-spectrum inhibitory activity against MMPs. This makes it a useful tool for studying the role of MMPs in various physiological and pathological processes. However, one of the limitations of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid is its potential for off-target effects. 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been shown to inhibit the activity of other enzymes besides MMPs, which could complicate the interpretation of experimental results. Furthermore, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has relatively low selectivity for different MMP isoforms, which could limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid and other MMP inhibitors. One area of interest is the development of more selective MMP inhibitors that can target specific isoforms of the enzyme. This could improve the efficacy and safety of these compounds in clinical settings. Another area of interest is the combination of MMP inhibitors with other cancer therapies, such as chemotherapy and radiation therapy. MMP inhibitors have been shown to enhance the efficacy of these therapies by reducing tumor growth and metastasis. Finally, the use of MMP inhibitors in other pathological conditions, such as arthritis and cardiovascular disease, is an area of ongoing research. MMPs are involved in various physiological processes besides cancer, and the development of MMP inhibitors could have broad applications in medicine.

Synthesemethoden

The synthesis of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid involves several steps, starting from the reaction of 4-bromobenzaldehyde with glycine to form 4-bromobenzylglycine. This intermediate is then reacted with aniline and acetic anhydride to form the final product, 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid. The synthesis of 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the role of MMPs in cancer progression and metastasis. MMPs are known to be involved in various stages of cancer progression, including tumor growth, invasion, and angiogenesis. Therefore, the development of MMP inhibitors such as 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been of great interest in the field of cancer research. 4-anilino-3-(4-bromobenzyl)-4-oxobutanoic acid has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-14. Inhibition of these enzymes has been shown to reduce tumor growth and metastasis in preclinical studies.

Eigenschaften

IUPAC Name

4-anilino-3-[(4-bromophenyl)methyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-14-8-6-12(7-9-14)10-13(11-16(20)21)17(22)19-15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKRHEYDUQGCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.